Cas no 80471-63-2 (Epostane)

Epostane structure
Productnaam:Epostane
Epostane Chemische en fysische eigenschappen
Naam en identificatie
-
- Androst-2-ene-2-carbonitrile,4,5-epoxy-3,17-dihydroxy-4,17-dimethyl-, (4a,5a,17b)-
- Epostane
- 4α,5α-epoxy-3,17β-dihydroxy-4β,17α-dimethyl-5α-androst-2-ene-2-carbonitrile
- A,17
- A,5
- WIN 32729
- UNII-6375T36951
- SCHEMBL8577627
- ANDROST-2-ENE-2-CARBONITRILE, 4,5-EPOXY-3,17-DIHYDROXY-4,17-DIMETHYL-, (4.ALPHA.,5.APHA.,17.BETA.)-
- 80471-63-2
- (1S,2R,6R,8S,11S,12S,15S,16S)-5,15-dihydroxy-2,6,15,16-tetramethyl-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadec-4-ene-4-carbonitrile
- 4,5-epoxy-3,17-dihydroxy-4,17-dimethylandrost-2-ene-2-carbonitrile (4alpha,5alpha,17beta)
- EPOSTANE [MART.]
- 4,5-EPOXY-3,17-DIHYDROXY-4,17-DIMETHYLANDROST-2-ENE-2-CARBONITRI
- Win-32729
- EPOSTANE [INN]
- WIN 32,729
- Epostanum
- Epostano
- CHEMBL2106218
- EPOSTANE [MI]
- CETKWEWBSMKADK-GSXVSZIWSA-N
- Epostano [Spanish]
- Epostanum [Latin]
- 4alpha,5-Epoxy-3,17beta-dihydroxy-4,17-dimethyl-5alpha-androst-2-ene-2-carbonitrile
- EPOSTANE [USAN]
- Androst-2-ene-2-carbonitrile, 4,5-epoxy-3,17-dihydroxy-4,17-dimethyl-, (4alpha,5alpha,17beta)-
- Epostane [USAN:INN:BAN]
- 6375T36951
- Q15633977
- Epostanum (Latin)
- ANDROST-2-ENE-2-CARBONITRILE, 4,5-EPOXY-3,17-DIHYDROXY-4,17-DIMETHYL-, (4ALPHA,5.APHA.,17BETA)-
- CS-0025078
- 4.ALPHA.,5-EPOXY-3,17.BETA.-DIHYDROXY-4,17-DIMETHYL-5.ALPHA.-ANDROST-2-ENE-2-CARBONITRILE
- HY-105128
- EPOSTANE (MART.)
-
- Inchi: InChI=1S/C22H31NO3/c1-18-8-6-16-14(15(18)7-9-20(18,3)25)5-10-22-19(16,2)11-13(12-23)17(24)21(22,4)26-22/h14-16,24-25H,5-11H2,1-4H3/t14-,15-,16-,18-,19+,20-,21+,22-/m0/s1
- InChI-sleutel: CETKWEWBSMKADK-GSXVSZIWSA-N
- LACHT: CC12CCC3C(C1CCC2(C)O)CCC45C3(CC(=C(C4(O5)C)O)C#N)C
Berekende eigenschappen
- Exacte massa: 357.23000
- Monoisotopische massa: 357.23039385g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 26
- Aantal draaibare bindingen: 0
- Complexiteit: 782
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 8
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Oppervlakte lading: 0
- XLogP3: 2.7
- Aantal tautomers: 2
- Topologisch pooloppervlak: 76.8Ų
Experimentele eigenschappen
- Kleur/vorm: Crystallize from dimethylformamide water
- Dichtheid: 1.1022 (rough estimate)
- Smeltpunt: 191-194°
- Kookpunt: 490.1°C (rough estimate)
- Brekindex: 1.5614 (estimate)
- PSA: 76.78000
- LogboekP: 4.24708
- Specifieke rotatie: D25 +67.4° (c = 1 in pyridine)
Epostane Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
TRC | E588850-10mg |
Epostane |
80471-63-2 | 10mg |
$ 1584.00 | 2023-04-14 | ||
TRC | E588850-2mg |
Epostane |
80471-63-2 | 2mg |
$ 374.00 | 2023-04-14 | ||
A2B Chem LLC | AE02160-50mg |
Epostane |
80471-63-2 | 100% | 50mg |
$2698.00 | 2024-04-19 | |
A2B Chem LLC | AE02160-1mg |
Epostane |
80471-63-2 | 100% | 1mg |
$503.00 | 2024-04-19 | |
TRC | E588850-5mg |
Epostane |
80471-63-2 | 5mg |
$ 884.00 | 2023-09-07 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-207627-1mg |
Epostane, |
80471-63-2 | 1mg |
¥2708.00 | 2023-09-05 | ||
A2B Chem LLC | AE02160-5mg |
Epostane |
80471-63-2 | 100% | 5mg |
$1003.00 | 2024-04-19 | |
A2B Chem LLC | AE02160-100mg |
Epostane |
80471-63-2 | 100% | 100mg |
$3628.00 | 2024-04-19 | |
TRC | E588850-1mg |
Epostane |
80471-63-2 | 1mg |
$ 215.00 | 2023-09-07 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-207627-1 mg |
Epostane, |
80471-63-2 | 1mg |
¥2,708.00 | 2023-07-10 |
Epostane Gerelateerde literatuur
-
Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
-
Monika Fischler,Alla Sologubenko,Joachim Mayer,Guido Clever,Glenn Burley,Johannes Gierlich,Thomas Carell,Ulrich Simon Chem. Commun., 2008, 169-171
-
Yun Liu,Zhihua Cai,Quang Phan,Zhisheng Shi Mater. Adv., 2022,3, 1079-1086
-
Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
-
5. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
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